molecular formula C12H14O3 B14846189 3-Cyclopropoxy-4-ethylbenzoic acid

3-Cyclopropoxy-4-ethylbenzoic acid

Cat. No.: B14846189
M. Wt: 206.24 g/mol
InChI Key: DEJYTQFSPPNUNH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and an ethyl group at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity compared to simpler benzoic acid derivatives, which may influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14)

InChI Key

DEJYTQFSPPNUNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 3-cyclopropoxy-4-ethylbenzoic acid and two structurally related benzoic acid derivatives: 4-hydroxybenzoic acid and caffeic acid .

Property This compound 4-Hydroxybenzoic Acid Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Substituents 3-cyclopropoxy, 4-ethyl 4-hydroxy 3,4-dihydroxy, acrylic acid side chain
CAS Number Not available in evidence 99-96-7 Not explicitly provided
Physical State Not available in evidence Solid (crystalline) Yellow crystals
Intended Uses Hypothesized: Drug intermediates, agrochemicals R&D, non-medicinal applications Pharmacological research, food/cosmetic additives
Functional Groups Benzoic acid, ether, alkyl Benzoic acid, hydroxyl Benzoic acid derivative, dihydroxyphenyl, acrylate
Lipophilicity (Predicted) High (cyclopropoxy and ethyl groups) Moderate (hydroxyl group reduces lipophilicity) Low (polar dihydroxyphenyl and acrylate groups)

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclopropoxy and ethyl groups in This compound likely increase its lipophilicity compared to 4-hydroxybenzoic acid (which has a polar hydroxyl group) and caffeic acid (with two hydroxyls and an acrylate group). This property may enhance its membrane permeability, making it a candidate for hydrophobic drug formulations .

Applications: 4-Hydroxybenzoic acid is primarily used in R&D settings, whereas caffeic acid has broader applications in food, cosmetics, and pharmacology due to its antioxidant properties .

Reactivity :

  • The ether linkage (cyclopropoxy) in the target compound may confer greater chemical stability compared to the ester or hydroxyl groups in caffeic acid, which are prone to hydrolysis or oxidation .

Research Findings and Limitations

  • Gaps in Evidence : Direct data on This compound are absent in the provided sources. Comparisons are inferred from structural analogs.

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